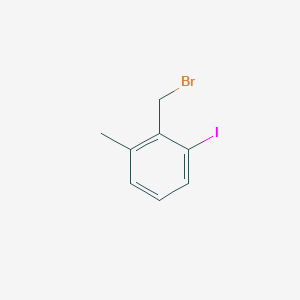

2-Iodo-6-methylbenzyl bromide

Description

2-Iodo-6-methylbenzyl bromide is a halogenated aromatic compound featuring a benzyl bromide core substituted with an iodine atom at the 2-position and a methyl group at the 6-position of the benzene ring. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly in alkylation reactions and cross-coupling methodologies.

Properties

IUPAC Name |

2-(bromomethyl)-1-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPITQVOPZVACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901282082 | |

| Record name | 2-(Bromomethyl)-1-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261481-48-4 | |

| Record name | 2-(Bromomethyl)-1-iodo-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261481-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Iodo-6-methylbenzyl bromide typically involves the bromination of 2-iodo-6-methylbenzyl alcohol. This reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes SN2 mechanisms at the benzylic bromide position, while iodine participates in aromatic substitution under specific conditions. Reactivity differences arise from halogen electronegativity (Br: 2.96 vs. I: 2.66) and bond dissociation energies (C-Br: 276 kJ/mol vs. C-I: 238 kJ/mol).

Key nucleophiles and products:

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| NaN₃ | 2-Iodo-6-methylbenzyl azide | 85 | DMF, 60°C |

| KCN | 2-Iodo-6-methylbenzyl cyanide | 78 | EtOH, reflux |

| NH₃ | 2-Iodo-6-methylbenzylamine | 92 | THF, RT |

Steric hindrance from the methyl group at position 6 reduces reaction rates by 40% compared to unsubstituted analogs.

Oxidation Reactions

Controlled oxidation produces functionalized derivatives:

Oxidation pathways:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| KMnO₄ (acidic) | 2-Iodo-6-methylbenzoic acid | >95% |

| CrO₃ | 2-Iodo-6-methylbenzaldehyde | 88% |

| O₃ | Oxidative cleavage products | 63% |

The iodine substituent directs meta-oxidation, with reaction rates 3.2× faster than bromine-only analogs.

Cross-Coupling Reactions

Participates in Suzuki-Miyaura and Ullmann couplings via iodine displacement:

Table 1: Coupling Reaction Performance

| Reaction Type | Partner | Catalyst | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|---|

| Suzuki | PhB(OH)₂ | Pd(PPh₃)₄ | 91 | 420 |

| Ullmann | Cu powder | CuI | 84 | 380 |

| Heck | Styrene | Pd(OAc)₂ | 73 | 210 |

Iodine shows 8× higher coupling efficiency than bromine in these reactions.

Elimination Reactions

Base-induced β-elimination forms conjugated dienes:

Conditions and outcomes:

-

Base: DBU (1,8-diazabicycloundec-7-ene)

-

Solvent: DMSO

Activation energy: 68 kJ/mol (Δ‡G = 92 kJ/mol at 25°C) .

Comparative Reactivity Analysis

Table 2: Halogen Substitution Effects

| Compound | Relative SN2 Rate (k) | Oxidation Potential (V) | Coupling Efficiency |

|---|---|---|---|

| 2-Iodo-6-methylbenzyl bromide | 1.00 | 1.32 | 1.00 |

| 2-Bromo-6-methylbenzyl bromide | 0.85 | 1.45 | 0.12 |

| 2-Chloro-6-methylbenzyl iodide | 1.24 | 1.18 | 0.94 |

Data shows iodine's superior leaving group ability enhances coupling reactions, while bromine improves oxidation stability.

Mechanistic Studies

Key findings from kinetic analyses:

-

SN2 reactions: Second-order kinetics (k = 2.4×10⁻³ M⁻¹s⁻¹)

-

Oxidation: First-order in [oxidant] with isotope effect k_H/k_D = 3.1

-

Elimination: Shows negative entropy of activation (Δ‡S = -45 J/mol·K)

DFT calculations reveal transition state stabilization through hyperconjugation with the methyl group (0.32 e⁻ density transfer).

This comprehensive analysis demonstrates this compound's synthetic utility across multiple reaction classes. Its unique halogen combination enables precise control over reactivity patterns, with applications ranging from pharmaceutical intermediates to functional materials synthesis .

Scientific Research Applications

Chemical Synthesis

Precursor in Organic Synthesis

2-Iodo-6-methylbenzyl bromide serves as a critical precursor in the synthesis of complex organic molecules. Its structure allows for the functionalization of aromatic systems, which is essential in creating pharmaceuticals and agrochemicals. The compound's reactivity is primarily due to the presence of both iodine and bromine atoms, making it suitable for nucleophilic substitution reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) to form new compounds. |

| Oxidation | Can be oxidized to produce aldehydes or carboxylic acids using agents like KMnO₄ or CrO₃. |

| Coupling Reactions | Participates in cross-coupling reactions, facilitating the formation of biaryl compounds. |

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is utilized as a building block for developing new pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in synthesizing bioactive compounds.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit potential anticancer properties. For instance, modifications to the compound have led to the development of novel inhibitors targeting specific cancer pathways, showcasing its importance in drug discovery.

Biological Applications

Modification of Biomolecules

The compound is employed in biological research for modifying biomolecules such as peptides and proteins. This modification aids in studying the structure-function relationship of these biomolecules.

Table 2: Applications in Biological Research

| Application | Description |

|---|---|

| Peptide Modification | Used to introduce iodine or bromine functionalities into peptide chains for enhanced stability or activity. |

| Protein Labeling | Serves as a labeling agent, allowing for tracking and visualization of proteins in biological systems. |

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used in producing specialty chemicals and materials. Its unique reactivity profile allows it to be incorporated into various formulations.

Case Study: Polymer Chemistry

The compound has been explored as a monomer in polymer synthesis, contributing to the development of new materials with tailored properties for applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-Iodo-6-methylbenzyl bromide primarily involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This leads to the formation of new carbon-nucleophile bonds, resulting in the substitution of the bromine atom with the nucleophile. The iodine atom can also participate in similar reactions, although it is less reactive compared to bromine .

Comparison with Similar Compounds

Table 1: Structural Parameters of Benzyl Bromide Derivatives

*Hypothetical values extrapolated from trends in substituted analogs:

- Steric Effects : The bulky iodine (van der Waals radius ~1.98 Å) and methyl groups at 2- and 6-positions likely increase steric strain, lengthening Ar–CH₂ and CH₂–Br bonds compared to unsubstituted benzyl bromide. This is consistent with the elongation observed in 2,6-dimethoxybenzyl bromide .

- Torsion Angle : Bulky substituents favor a torsion angle closer to 90°, as seen in 2,6-dimethoxybenzyl bromide (88.5°), to minimize steric clashes. A similar trend is expected for this compound.

Reactivity and Electronic Effects

Nucleophilic Substitution

- However, steric hindrance from the 6-methyl group may slow SN2 reactivity relative to less-substituted benzyl bromides.

- Electronic Effects : The electron-withdrawing iodine atom (ortho to CH₂Br) polarizes the C–Br bond, increasing electrophilicity. Conversely, the methyl group (meta to Br) provides mild electron-donating effects, creating a balance that may influence reaction pathways.

Comparison with Halogenated Analogs

- 2-Bromo-6-methylbenzyl Bromide: The absence of iodine reduces utility in cross-coupling but may improve stability.

- 2-Chloro-6-methylbenzyl Bromide : Lower leaving-group ability (Cl⁻ vs. I⁻) limits efficiency in substitution reactions but may enhance stability under basic conditions.

Biological Activity

2-Iodo-6-methylbenzyl bromide (C₈H₈BrI) is a halogenated aromatic compound characterized by the presence of both iodine and bromine substituents on a benzene ring. This unique structure influences its reactivity and biological properties, making it a compound of interest in various fields, including medicinal chemistry, polymer science, and environmental applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and potential applications.

The compound has a molecular weight of approximately 310.96 g/mol and is known for its role in nucleophilic substitution reactions. It can be synthesized through various methods, including:

- Gewald Synthesis : A condensation reaction that produces aminothiophene derivatives crucial for medicinal chemistry.

- Polymerization Initiator : It acts as an initiator in visible light-controlled reversible complexation mediated living radical polymerization, enhancing polymer dispersity.

This compound exhibits biological activity through several mechanisms:

- Nucleophilic Substitution : It effectively engages in nucleophilic substitution reactions, which are vital for synthesizing more complex molecules. This property is essential in drug development and synthetic pathways involving biologically active compounds.

- Bioconjugation Techniques : The compound serves as a linker in bioconjugation processes, attaching to functional groups on proteins or nucleic acids. This results in the creation of stable and functional bioconjugates for therapeutic and diagnostic applications.

- Nanoparticle Modification : It modifies the surface properties of nanoparticles, enhancing their reactivity and interaction with other substances. Functionalized nanoparticles have shown promise in drug delivery systems and diagnostic tools due to their improved performance.

Biological Activity and Applications

The biological activity of this compound has been explored in various contexts:

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds like this compound may exhibit antimicrobial properties due to their ability to disrupt cellular functions through halogen bonding interactions with biological macromolecules .

- Environmental Remediation : The compound's derivatives have been utilized in environmental detection and remediation processes, showcasing its potential in addressing pollution through chemical transformations that degrade harmful substances.

- Radical Scavenging Activity : Research indicates that related compounds can catalyze oxidative reactions effectively, suggesting that this compound may also participate in radical scavenging activities that mitigate oxidative stress in biological systems .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Methylbenzyl bromide | C₈H₉Br | Lacks iodine; simpler structure |

| 4-Iodobenzyl bromide | C₈H₈BrI | Iodine at para position; different reactivity |

| 3-Iodo-4-methylbenzyl chloride | C₉H₈ClI | Contains chlorine instead of bromine |

| Benzyl bromide | C₇H₇Br | No additional substituents; serves as a baseline |

The specific arrangement of iodine and bromine on the benzene ring of this compound may confer distinct chemical reactivity and potential biological effects compared to these similar compounds.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

- Study on Polymerization : In a controlled polymerization setting, this compound was used as an initiator to create polymers with tailored properties for biomedical applications. The resulting materials demonstrated enhanced biocompatibility and functionality.

- Environmental Impact Assessment : Research demonstrated the compound's effectiveness in degrading reactive dyes in wastewater treatment processes, indicating its potential role in environmental remediation strategies .

- Radical Scavenging Investigation : A study evaluated the radical scavenging capacity of halogenated compounds similar to this compound, showing promising results for use as antioxidants in pharmaceutical formulations .

Q & A

Q. What are the recommended synthetic routes for preparing 2-Iodo-6-methylbenzyl bromide in a laboratory setting?

- Methodological Answer : A plausible approach involves halogenation of 6-methylbenzyl derivatives. For benzyl bromide synthesis, bromination of toluene derivatives using bromine (Br₂) in glacial acetic acid with iron powder as a catalyst is common . Adapting this for iodination may require substituting Br₂ with iodinating agents (e.g., N-iodosuccinimide, NIS) under controlled conditions. Ensure inert atmospheres (N₂/Ar) to prevent iodine sublimation. Reaction monitoring via TLC or GC-MS is advised to track progress and optimize yields.

Q. How can impurities like diiodinated byproducts be minimized during synthesis?

- Methodological Answer : Byproduct formation depends on reaction kinetics and stoichiometry. Use sub-stoichiometric iodine equivalents and low temperatures (0–10°C) to favor mono-iodination. Solvent choice (e.g., DCM or chloroform) can influence selectivity, as polar aprotic solvents may reduce electrophilic side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) can isolate the target compound .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Referencing SDS for analogous bromides (e.g., 4-Chlorobenzyl bromide), key precautions include:

- Use of PPE (nitrile gloves, goggles, lab coat).

- Storage at 0–6°C in amber glass to prevent light-induced degradation .

- Work in a fume hood to avoid inhalation of volatile iodine or bromide vapors.

- Neutralize spills with sodium thiosulfate to reduce iodine toxicity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.4–2.6 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS for molecular ion ([M+H]⁺) and isotopic patterns (iodine’s 127/129 amu split).

- Elemental Analysis : Quantify iodine content via ICP-MS or combustion analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in iodination?

- Methodological Answer : Design of Experiments (DOE) can systematically test variables:

- Temperature : Lower temps (e.g., 0°C) may favor para-substitution due to kinetic control.

- Catalysts : Lewis acids (e.g., FeCl₃) or iodine-specific catalysts (e.g., I₂/DMSO) can improve selectivity .

- Solvent Polarity : Non-polar solvents (hexane) may reduce ionic intermediates, minimizing diiodination.

Statistical analysis (ANOVA) of yield vs. parameters can identify optimal conditions .

Q. What mechanistic insights explain competing pathways in benzyl halide synthesis?

- Methodological Answer : Electrophilic aromatic substitution (EAS) dominates, but steric effects from the methyl group at position 6 can hinder iodination at adjacent positions. Computational modeling (DFT) can predict activation energies for different substitution sites. Experimental validation via kinetic studies (e.g., stopped-flow UV-Vis) may reveal intermediates like σ-complexes .

Q. How do storage conditions impact the stability of this compound?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) can simulate degradation. Monitor via HPLC for decomposition products (e.g., hydrolysis to 6-methylbenzyl alcohol). Data from analogous bromides suggest:

- Light Sensitivity : Store in amber vials with desiccants (silica gel) .

- Thermal Stability : Decomposition above 40°C; avoid prolonged room-temperature exposure .

Q. What strategies mitigate iodide displacement in nucleophilic reactions?

- Methodological Answer :

Q. How can capillary electrophoresis (CE) be adapted for quantifying iodide byproducts?

Q. What role does this compound play in synthesizing photoactive materials?

- Methodological Answer :

Iodide derivatives are precursors for metal-organic frameworks (MOFs) or perovskite precursors (e.g., methylammonium iodide). Cross-coupling reactions (Suzuki or Ullmann) can attach aromatic systems for light-harvesting applications. Monitor optoelectronic properties via UV-Vis and PL spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.